molecular formula C8H8ClNO2 B13684876 N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride CAS No. 76272-16-7

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride

Cat. No.: B13684876
CAS No.: 76272-16-7
M. Wt: 185.61 g/mol
InChI Key: DEXRYCNUFWKXHS-UHFFFAOYSA-N
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Description

Alpha-Chloro-3-methoxybenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a chloro group at the alpha position and a methoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-3-methoxybenzaldoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield alpha-Chloro-3-methoxybenzaldoxime.

Industrial Production Methods

Industrial production methods for alpha-Chloro-3-methoxybenzaldoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-3-methoxybenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of alpha-Chloro-3-methoxybenzaldoxime can yield amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Chloro-3-methoxybenzaldoxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Chloro-3-methoxybenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Alpha-Chloro-3-methoxybenzaldoxime can be compared with other benzaldoxime derivatives, such as:

    Alpha-Chloro-4-methoxybenzaldoxime: Similar structure but with the methoxy group at the 4-position.

    Alpha-Chloro-2-methoxybenzaldoxime: Methoxy group at the 2-position.

    Alpha-Chloro-3-nitrobenzaldoxime: Nitro group instead of the methoxy group.

Uniqueness

The unique combination of the chloro and methoxy groups at specific positions on the benzene ring gives alpha-Chloro-3-methoxybenzaldoxime distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-hydroxy-3-methoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRYCNUFWKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393093
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-16-7
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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